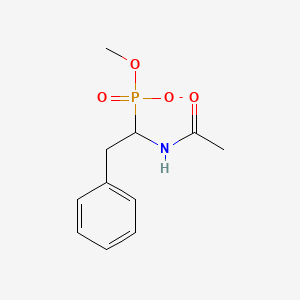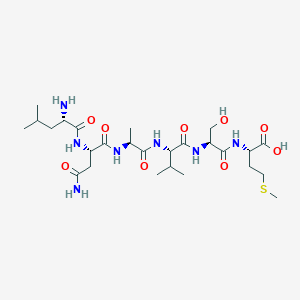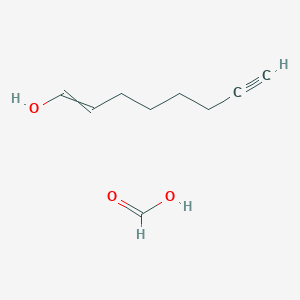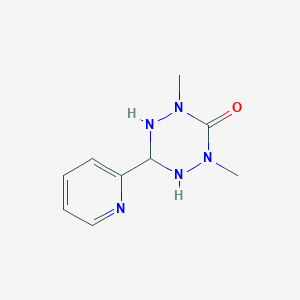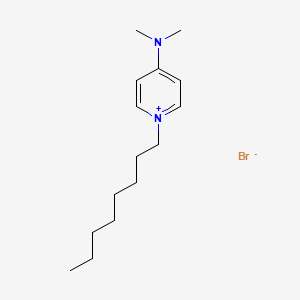
4-(Dimethylamino)-1-octylpyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-1-octylpyridin-1-ium bromide is a quaternary ammonium salt with a pyridinium core. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. Its structure consists of a pyridinium ring substituted with a dimethylamino group and an octyl chain, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-octylpyridin-1-ium bromide typically involves the quaternization of 4-(dimethylamino)pyridine with an octyl halide, such as octyl bromide. The reaction is carried out in an aprotic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-(Dimethylamino)pyridine+Octyl bromide→4-(Dimethylamino)-1-octylpyridin-1-ium bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)-1-octylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide or sodium chloride solutions.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium ring.
Substitution: Corresponding substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)-1-octylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of membrane transport and as a model compound for studying the interactions of quaternary ammonium salts with biological membranes.
Medicine: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of surfactants and as an additive in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)-1-octylpyridin-1-ium bromide involves its interaction with biological membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets and disrupts the membranes of pathogenic microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)pyridine: A precursor to 4-(Dimethylamino)-1-octylpyridin-1-ium bromide, used as a nucleophilic catalyst.
1-Octyl-3-methylimidazolium bromide: Another quaternary ammonium salt with similar applications in phase-transfer catalysis and membrane studies.
Benzalkonium chloride: A widely used antimicrobial agent with a similar quaternary ammonium structure.
Uniqueness
This compound is unique due to its specific combination of a pyridinium ring, a dimethylamino group, and an octyl chain. This structure imparts distinct chemical properties, such as enhanced lipophilicity and membrane-disrupting capabilities, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
356057-05-1 |
|---|---|
Molekularformel |
C15H27BrN2 |
Molekulargewicht |
315.29 g/mol |
IUPAC-Name |
N,N-dimethyl-1-octylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C15H27N2.BrH/c1-4-5-6-7-8-9-12-17-13-10-15(11-14-17)16(2)3;/h10-11,13-14H,4-9,12H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HZXONIZMTZDSFF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)N(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


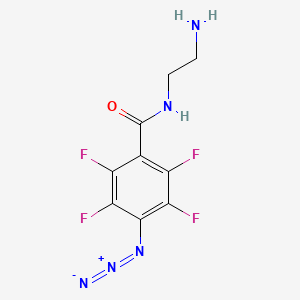

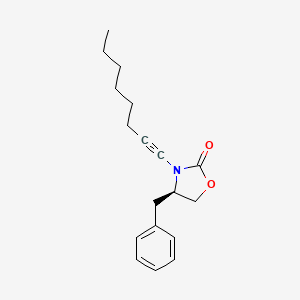
![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
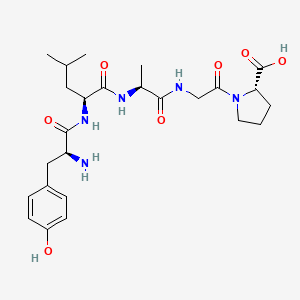
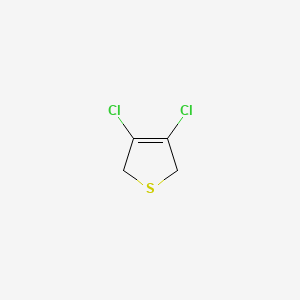
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)
![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
